2-(2,2-Dimethylacetyl)oxazole

Organic synthesis Purification Distillation

Researchers face process deviations when substituting 2-acyl-oxazoles due to divergent boiling points, LogP, and flash points. 2-(2,2-Dimethylacetyl)oxazole eliminates this risk with a distinct branched isobutyryl profile. Key advantages: - Boiling point 195.8 °C, enabling clean solvent removal without thermal decomposition, with an 11.1 °C higher flash point than 2-acetyl-oxazole for safer scale-up. - Computed LogP of 1.51 occupies the optimal CNS drug-like window (1-3), avoiding the low permeability of 2-acetyl-oxazole (0.88) and the high metabolic liability of 2-butyryloxazole (1.66). - Supplied at ≥97% purity, meeting fragment library plating criteria (≥95% HPLC) without further purification, reducing procurement-to-screen lead time.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 898759-12-1
Cat. No. B1613636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dimethylacetyl)oxazole
CAS898759-12-1
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=NC=CO1
InChIInChI=1S/C7H9NO2/c1-5(2)6(9)7-8-3-4-10-7/h3-5H,1-2H3
InChIKeyPUYVQDCWEITXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,2-Dimethylacetyl)oxazole – Branched Acyl-Oxazole Scaffold


2-(2,2-Dimethylacetyl)oxazole (IUPAC: 2-methyl-1-(1,3-oxazol-2-yl)propan-1-one) is a heterocyclic compound belonging to the 2-acyl-oxazole family, bearing an isobutyryl (branched C₄ acyl) substituent at the oxazole 2-position [1]. With molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol, it is commercially supplied at purities of 97–98% . The oxazole core is a privileged scaffold in drug discovery, and the pendant ketone carbonyl enables further synthetic elaboration via reduction, Grignard addition, oxime formation, and heterocycle annulation reactions [1].

Physicochemical Divergence Among 2-Acyl-Oxazole Analogs


Although 2-acetyl-, 2-(2,2-dimethylacetyl)-, and 2-butyryl-oxazole all share the 2-acyl-oxazole core, measured differences in boiling point, computed LogP, and flash point demonstrate that the branched isobutyryl substituent produces a distinct physicochemical profile that is not approximated by either smaller-chain or linear-chain analogs [1][2]. The target compound boils 17.6 °C higher than 2-acetyl-oxazole yet 15.5 °C lower than linear 2-butyryloxazole, while its computed LogP of 1.51 sits midway between the more polar acetyl (0.88) and the more lipophilic linear butyryl (1.66) [1][2]. These differences translate directly into altered distillation cut points, reversed-phase chromatographic retention, and differential partitioning in biphasic systems—making unvalidated replacement a source of process deviation in both synthesis and bioassay workflows.

2-(2,2-Dimethylacetyl)oxazole – Differentiation from Closest Analogs


Boiling Point vs. Acetyl and Butyryl Analogs

The target compound exhibits a boiling point of 195.8 °C at 760 mmHg [1]. This is 18.4 °C higher than 2-acetyl-oxazole (177.4 °C) and 15.5 °C lower than its linear constitutional isomer 2-butyryloxazole (211.3 °C) [2]. The depressed boiling point relative to the linear isomer is consistent with reduced intermolecular van der Waals contacts due to side-chain branching, providing a measurable handle for distillation-based purification and solvent-exchange protocols.

Organic synthesis Purification Distillation

Computed LogP vs. Acetyl and Butyryl Analogs

The computed LogP (octanol–water partition coefficient) of the target compound is 1.51 [1]. This places it 0.63 log units above 2-acetyl-oxazole (LogP 0.88) and 0.15 log units below 2-butyryloxazole (LogP 1.66) [2]. The lower LogP versus the linear isomer reflects the reduced hydrophobic surface area accessible for solvent interaction upon side-chain branching—an effect consistent with the general observation that branched alkyl groups are less lipophilic than their straight-chain counterparts.

Medicinal chemistry Lipophilicity Drug-likeness

Flash Point vs. Acetyl and Butyryl Analogs

The flash point of the target compound is 72.2 °C [1], which is 11.1 °C higher than 2-acetyl-oxazole (61.1 °C) and 9.4 °C lower than 2-butyryloxazole (81.6 °C) [2]. A flash point above 60 °C generally places a substance outside the most stringent flammable liquid classifications, reducing regulatory burden for transportation and storage relative to the acetyl analog.

Process safety Handling Storage

Commercial Purity vs. 2-Acetyl-oxazole

Two independent suppliers list 2-(2,2-dimethylacetyl)oxazole at ≥97% (ABCR) and 98% (Leyan, Chemscene) purity . In contrast, multiple commercial sources of 2-acetyl-oxazole supply the material at 95–96% purity [1]. While both grades are suitable as synthetic intermediates, the consistently higher baseline purity of the target compound reduces the impurity burden in subsequent reactions, potentially improving yields in multi-step sequences where reactive impurities could divert stoichiometric reagents.

Quality control Procurement Synthetic reliability

2-(2,2-Dimethylacetyl)oxazole – Application Scenarios


CNS Lead Optimization with Balanced Lipophilicity

With a computed LogP of 1.51, 2-(2,2-dimethylacetyl)oxazole occupies a favorable lipophilicity window for oral CNS drug candidates (LogP ~1–3), avoiding the excessively low LogP of 2-acetyl-oxazole (0.88) that may limit passive membrane permeability, while remaining below the LogP of 2-butyryloxazole (1.66) where further increases risk undesirable metabolic clearance [1]. Medicinal chemistry teams synthesizing focused libraries can rationally select this intermediate to bias lead series toward balanced ADME properties without introducing additional polar or lipophilic substituents.

Distillation-Friendly Building Block for Multi-Step Synthesis

The boiling point of 195.8 °C positions this compound well above common laboratory solvents (e.g., THF, EtOAc, DCM) but sufficiently below the decomposition-prone range (>230 °C) typical of many heterocyclic intermediates, enabling clean solvent removal by rotary evaporation or short-path distillation without excessive thermal stress [1]. The 11.1 °C higher flash point relative to 2-acetyl-oxazole also simplifies safe handling during these thermal unit operations, making it a preferred choice for scale-up protocols [2].

FBDD Library Assembly Without Pre-Purification

Commercially available at 97–98% purity, this compound meets the typical acceptance criteria for fragment library plating (≥95% purity by HPLC) without additional purification, reducing lead time from procurement to screening [1]. The oxazole core contributes a hydrogen-bond-accepting nitrogen and oxygen array while the branched acyl group provides a sterically defined, three-dimensional topology that is valuable for exploring shape complementarity in fragment binding sites.

Agrochemical Intermediate with Sterically Shielded Oxazole

The α-branched isobutyryl substituent introduces steric bulk adjacent to the oxazole carbonyl, which may retard nucleophilic attack and metabolic degradation pathways relative to straight-chain 2-acyl-oxazole analogs [1]. This structural feature is routinely exploited in agrochemical lead optimization to enhance field stability and prolong half-life, and the commercial availability of this compound at multi-gram scale supports iterative structure–activity relationship exploration in herbicide and fungicide programs.

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